molecular formula C17H36O4Si2 B1278189 (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one CAS No. 83159-91-5

(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one

Cat. No. B1278189
CAS RN: 83159-91-5
M. Wt: 360.6 g/mol
InChI Key: DCFHRVSQGCDCMH-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyldimethylsilyl (TBDMS or TBS) groups are often used in organic synthesis to protect reactive hydroxyl groups. They are added via a silylation reaction to create a stable silyl ether .


Synthesis Analysis

The synthesis of TBDMS-protected compounds typically involves the reaction of the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base .


Molecular Structure Analysis

TBDMS-protected alcohols have the general structure R-O-Si(CH3)2-C(CH3)3, where R is the rest of the organic molecule .


Chemical Reactions Analysis

TBDMS ethers can be deprotected (i.e., the TBDMS group can be removed) under mildly acidic conditions, such as with tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF) .


Physical And Chemical Properties Analysis

TBDMS-protected alcohols are generally stable under a wide range of conditions. They are resistant to bases, nucleophiles, and many oxidizing and reducing agents .

Scientific Research Applications

Synthesis of β-amino acids

  • Researchers synthesized (4S)-4-(2-((tert-butyldimethylsilyl)oxy)ethyl)-5-(2,4,5-trifluorophenyl) oxazolidin-2-one, a compound closely related to the specified chemical, and examined its hydrogenation reaction. The study resulted in the formation of a hemiaminal structure with a fused oxazine-oxazole ring, highlighting the chemical's use in creating complex molecular structures (Gundogdu, Şahin, & Kara, 2020).

Stereoselective Synthesis in Lignan Production

  • The chemical has been used in the stereoselective synthesis of optically active methylene lactone, a key intermediate for the synthesis of 1,2-oxidized furofuran lignan, from L-glutamic acid. This application is critical in the production of specific lignans, which have various biological activities (Yamauchi, Yamamoto, & Kinoshita, 1999).

Cryptophycin Synthesis

  • The chemical was a component in the synthesis of cryptophycin-24 (Arenastatin A), illustrating its role in synthesizing complex natural products. The study involved setting stereogenic centers and coupling to amino acid fragments, showcasing the chemical's versatility in organic synthesis (Eggen et al., 2000).

Stereoselective Formation of Functionalized Cyclopentane

  • In a study involving dirhodium(II)-catalyzed C-H insertion reactions, a similar chemical structure was used to stereoselectively produce highly functionalized cyclopentane. This application demonstrates the role of such chemicals in complex reaction mechanisms and the creation of novel molecular structures (Yakura et al., 1999).

Oxidation Reactions

  • The chemical was involved in oxidation reactions in organic chemistry, specifically in isomerization/oxidation transformations. Such applications underscore its utility in organic synthesis and chemical transformations (Gimazetdinov et al., 2020).

Propargylic Epoxide Synthesis

  • It was used in the synthesis of a novel enantiopure propargylic epoxide, demonstrating its utility in creating specific stereochemical configurations in organic compounds (Kanger et al., 1993).

Safety And Hazards

Like many chemicals used in a laboratory setting, TBDMS chloride and other silylating agents should be handled with care. They can cause burns and eye damage, and may be harmful if inhaled .

Future Directions

The use of silyl protecting groups like TBDMS continues to be a vital strategy in organic synthesis. Future research may focus on developing new silylating agents or methods for silylation and desilylation that are more efficient, selective, or environmentally friendly .

properties

IUPAC Name

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O4Si2/c1-16(2,3)22(7,8)19-12-14-13(11-15(18)20-14)21-23(9,10)17(4,5)6/h13-14H,11-12H2,1-10H3/t13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFHRVSQGCDCMH-UONOGXRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(CC(=O)O1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](CC(=O)O1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90444555
Record name (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one

CAS RN

83159-91-5
Record name (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90444555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.